6-Amino-1H-indole-3-thiol
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Overview
Description
6-Amino-1H-indole-3-thiol is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1H-indole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method involves the use of microwave-assisted reactions to achieve higher yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1H-indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
6-Amino-1H-indole-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-1H-indole-3-thiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The indole ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1H-indole-2-thiol
- 6-Amino-1H-indole-3-carboxylic acid
- 6-Amino-1H-indole-3-methanol
Uniqueness
6-Amino-1H-indole-3-thiol is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C8H8N2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
6-amino-1H-indole-3-thiol |
InChI |
InChI=1S/C8H8N2S/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-4,10-11H,9H2 |
InChI Key |
ZDZQHRCQBJDREI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2S |
Origin of Product |
United States |
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